N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide
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Overview
Description
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide typically involves the reaction of 3-(methylthio)benzoic acid hydrazide with acetic anhydride in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring. The final product is obtained after purification by recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of its anticancer properties, the compound may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-phenylacetamide: Known for its analgesic and antipyretic properties.
N-(3-methylphenyl)acetamide: Studied for its potential therapeutic applications.
Phenoxy acetamide derivatives: Investigated for their diverse biological activities.
Uniqueness
N-{5-[3-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}acetamide stands out due to its unique combination of the oxadiazole ring and the methylthio group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2S/c1-7(15)12-11-14-13-10(16-11)8-4-3-5-9(6-8)17-2/h3-6H,1-2H3,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZXMJHQTZUYMFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC(=CC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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